molecular formula C13H12BrNO B5795492 N-(4-bromo-1-naphthyl)propanamide

N-(4-bromo-1-naphthyl)propanamide

Cat. No. B5795492
M. Wt: 278.14 g/mol
InChI Key: NVFLICMEEOZSIS-UHFFFAOYSA-N
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Description

N-(4-bromo-1-naphthyl)propanamide, also known as BNPA, is a chemical compound that has been widely used in scientific research. It is a member of the class of naphthalenes that has a bromine atom at the 4-position and an amide group at the 1-position. BNPA has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of N-(4-bromo-1-naphthyl)propanamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain. N-(4-bromo-1-naphthyl)propanamide binds to the active site of COX-2 and prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-1-naphthyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-bromo-1-naphthyl)propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-bromo-1-naphthyl)propanamide has been used as a fluorescent probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-1-naphthyl)propanamide in lab experiments is its high potency as a COX-2 inhibitor. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using N-(4-bromo-1-naphthyl)propanamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromo-1-naphthyl)propanamide. One area of research is the development of new synthetic methods for N-(4-bromo-1-naphthyl)propanamide that are more efficient and environmentally friendly. Another area of research is the development of new applications for N-(4-bromo-1-naphthyl)propanamide, such as its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to explore the potential use of N-(4-bromo-1-naphthyl)propanamide as a therapeutic agent for the treatment of inflammatory conditions and cancer.

Synthesis Methods

N-(4-bromo-1-naphthyl)propanamide can be synthesized through a variety of methods, including the reaction of 4-bromo-1-naphthylamine with propionyl chloride in the presence of a base. Another method involves the reaction of 4-bromo-1-naphthylamine with propionic anhydride in the presence of a base. These methods have been found to be effective in producing high yields of N-(4-bromo-1-naphthyl)propanamide.

Scientific Research Applications

N-(4-bromo-1-naphthyl)propanamide has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N-(4-bromo-1-naphthyl)propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-bromo-1-naphthyl)propanamide has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-(4-bromonaphthalen-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-13(16)15-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFLICMEEOZSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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